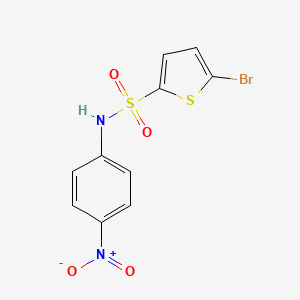

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

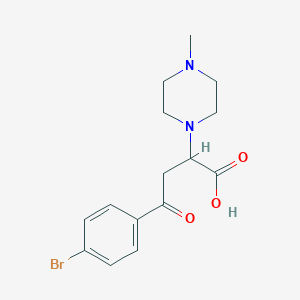

“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H7BrN2O4S2 and a molecular weight of 363.20758 . It is used in research .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” consists of a thiophene ring substituted with a bromine atom and a sulfonamide group that is further substituted with a nitrophenyl group .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide”, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and disrupt cancer cell proliferation. The nitrophenyl group, in particular, may be involved in the inhibition of certain enzymes or signaling pathways that are crucial for tumor growth and survival .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene sulfonamides makes them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory mediators, these compounds can help in reducing inflammation and associated pain .

Antimicrobial Activity

“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” and its analogs have shown promise as antimicrobial agents. Their structure allows them to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for their semiconductor properties. They are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromo and nitro substituents can enhance the electronic properties of these compounds, making them suitable for high-performance electronic devices .

Corrosion Inhibition

Thiophene compounds are also known for their role as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industrial settings where metal components are exposed to harsh environments .

Anesthetic Use

Some thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic. The structural similarity suggests that “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” may have potential applications in the development of new anesthetic agents .

作用機序

Target of Action

The primary target of 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide is the enzyme synthetase . Enzyme synthetases play a crucial role in various biological processes, including protein synthesis and metabolism.

Mode of Action

5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide acts as an inhibitor of the enzyme synthetase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its specific reaction, thereby altering the normal metabolic processes within the cell.

Result of Action

The compound has been shown to inhibit the growth of epidermal cells . This suggests that it may have potential applications in the treatment of conditions characterized by abnormal or excessive cell growth. Additionally, it has been found to have a high resistance to metabolic disorders , indicating its stability and potential efficacy in various physiological conditions.

特性

IUPAC Name |

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4S2/c11-9-5-6-10(18-9)19(16,17)12-7-1-3-8(4-2-7)13(14)15/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKPASIXPSBWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

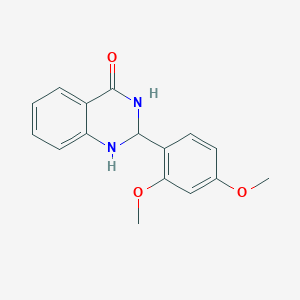

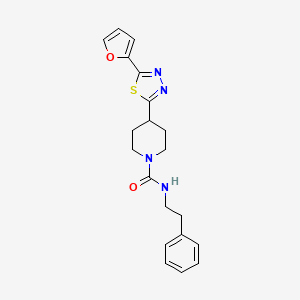

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

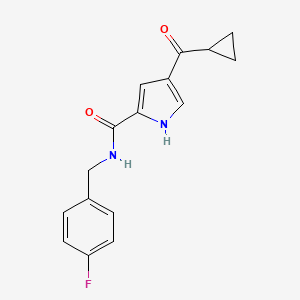

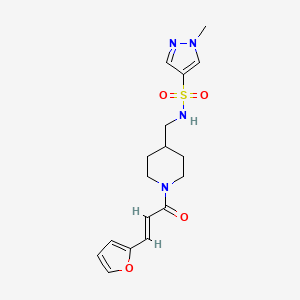

![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/no-structure.png)

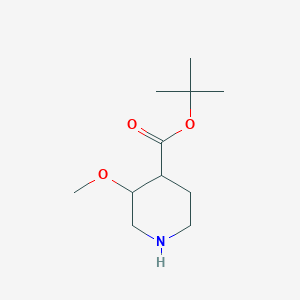

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)